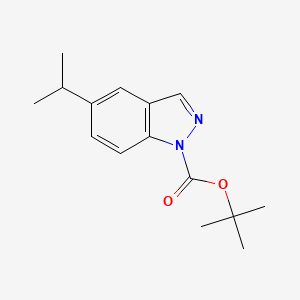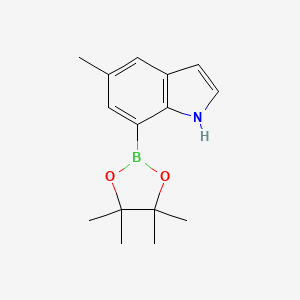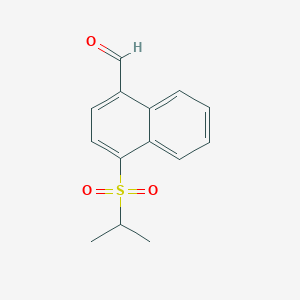![molecular formula C13H12BrN B11856264 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline CAS No. 103620-41-3](/img/structure/B11856264.png)
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline: is a chemical compound with the molecular formula C₁₃H₁₂BrN It is a derivative of benzoquinoline, where the bromine atom is substituted at the 7th position of the tetrahydrobenzoquinoline structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline typically involves the bromination of 7,8,9,10-tetrahydrobenzo[f]quinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions. The reaction proceeds as follows:
7,8,9,10-tetrahydrobenzo[f]quinoline+NBS→this compound+Succinimide
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Substitution Reactions: 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives, which may involve reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroquinoline derivatives, using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Major Products:
Substitution: Formation of 7-substituted tetrahydrobenzoquinoline derivatives.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
科学研究应用
Chemistry: 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with unique properties.
作用机制
The mechanism of action of 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific derivative and its application.
相似化合物的比较
- 7-Chloro-7,8,9,10-tetrahydrobenzo[f]quinoline
- 7-Iodo-7,8,9,10-tetrahydrobenzo[f]quinoline
- 7-Fluoro-7,8,9,10-tetrahydrobenzo[f]quinoline
Comparison: 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom is larger and more polarizable, which can influence the compound’s reactivity in substitution and other chemical reactions. Additionally, the bromine derivative may exhibit different biological activities and pharmacokinetic properties compared to its halogenated counterparts.
属性
CAS 编号 |
103620-41-3 |
|---|---|
分子式 |
C13H12BrN |
分子量 |
262.14 g/mol |
IUPAC 名称 |
7-bromo-7,8,9,10-tetrahydrobenzo[f]quinoline |
InChI |
InChI=1S/C13H12BrN/c14-12-5-1-3-9-10(12)6-7-13-11(9)4-2-8-15-13/h2,4,6-8,12H,1,3,5H2 |
InChI 键 |
JTQLYNKCFWJKKY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=C(C1)C3=C(C=C2)N=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3,4-Thiadiazol-2-amine, 5-[(2-naphthalenyloxy)methyl]-](/img/structure/B11856212.png)

![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-](/img/structure/B11856220.png)
![2-[(2-Acetylphenyl)methyl]-1,2-dihydro-3H-indazol-3-one](/img/structure/B11856221.png)

![3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane](/img/structure/B11856225.png)




![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B11856248.png)

